5,8-Dihydro-1-naphthol
Overview
Description
5,8-Dihydro-1-naphthol is an organic compound with the molecular formula C10H10O It is a derivative of naphthol, characterized by the presence of a hydroxyl group attached to a naphthalene ring
Biochemical Analysis
Cellular Effects
It’s likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s likely that it has some degree of stability and degradation over time, and may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,8-Dihydro-1-naphthol vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and may have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,8-Dihydro-1-naphthol can be achieved through several synthetic routes. One common method involves the reduction of α-naphthol using lithium in liquid ammonia, followed by hydrogenation with palladium on charcoal as a catalyst . The reaction conditions typically include temperatures around 80°C and the use of ethanol as a solvent.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of naphthol derivatives. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydro-1-naphthol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its fully hydrogenated form, tetrahydronaphthol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens and diazonium salts are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthol
Substitution: Halogenated and diazo derivatives
Scientific Research Applications
5,8-Dihydro-1-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,8-Dihydro-1-naphthol involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring allows it to participate in hydrogen bonding and redox reactions, influencing biological processes and chemical transformations . The compound’s redox properties are particularly significant in its role as an oxidizing or reducing agent in various reactions .
Comparison with Similar Compounds
Properties
IUPAC Name |
5,8-dihydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-3,5,7,11H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLLHJOPUWLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182040 | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27673-48-9 | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27673-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027673489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27673-48-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-Dihydro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dihydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Q1: What are the key structural features of 5,8-Dihydro-1-naphthol?
A1: this compound is a bicyclic compound comprising a benzene ring fused with a partially saturated cyclohexene ring. The hydroxyl group is positioned at the 1-position of the naphthalene skeleton. [, , ]
Q2: What is the significance of the dihydrobenzene ring conformation in derivatives of this compound?
A2: Research on 2-Crotonoyl-5,8-dihydro-1-naphthol (I) reveals that the dihydrobenzene ring adopts a flattened boat conformation. This conformation plays a role in the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the crotonoyl substituent. []
Q3: How can this compound be utilized in the synthesis of more complex molecules?
A3: this compound serves as a crucial starting material in organic synthesis. For instance, it can undergo condensation reactions with malic acid or ethyl acetoacetate, leading to the formation of 7,10-dihydrobenzo[h]coumarins. [] This highlights its versatility as a building block for accessing diverse chemical structures.
Q4: What is the role of this compound in the synthesis of ar-Tetrahydro-α-naphthol?
A4: this compound acts as a key intermediate in the synthesis of ar-Tetrahydro-α-naphthol. [] While the specific reaction details are not provided in the abstract, this highlights its involvement in multi-step synthetic pathways.
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